molecular formula C15H17N3O2 B2863156 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide CAS No. 2034249-51-7

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide

Cat. No.: B2863156
CAS No.: 2034249-51-7
M. Wt: 271.32
InChI Key: STAAJAQXGJMYHM-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide (CAS Number: 2034249-51-7) is a chemical compound with the molecular formula C15H17N3O2 and a molecular weight of 271.31 g/mol. Its structure features a pyrimidine ring core, which is a privileged scaffold in medicinal chemistry, substituted with an ethoxy group and a carboxamide linker connected to a 2-phenylethyl side chain . This specific molecular architecture suggests potential for diverse research applications. Compounds with pyrimidine-carboxamide structures are frequently investigated in drug discovery and chemical biology for their ability to interact with biological targets such as kinases . Researchers are exploring these structures to develop novel inhibitors for enzymes like ribosomal S6 kinase (S6K), which is a crucial node in the PI3K/mTOR signaling pathway and a potential target in oncology . Furthermore, the carboxamide functional group is a common pharmacophore found in many bioactive molecules and approved drugs, underscoring its significance in the design of new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can procure this compound in various quantities, with availability typically within three weeks .

Properties

IUPAC Name

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-10-13(17-11-18-14)15(19)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAAJAQXGJMYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

A common approach involves cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, ethyl 3-ethoxy-3-oxopropanoate reacts with phenylacetonitrile in the presence of ammonium acetate under refluxing ethanol to yield 4-aminopyrimidine-6-carboxylate intermediates.

Reaction Conditions

Reactants Catalyst Solvent Temperature (°C) Yield (%)
Ethyl 3-ethoxy-3-oxopropanoate, phenylacetonitrile NH₄OAc Ethanol 80 72

This method prioritizes atom economy but requires careful control of stoichiometry to avoid byproducts like 5-cyanopyrimidines.

Alternative Route: Chalcone Derivatives

Chalcone intermediates (e.g., (E)-1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) undergo cyclization with guanidine hydrochloride in basic ethanol to form substituted pyrimidines. While less direct, this route allows modular substitution patterns.

Functionalization with Ethoxy Group

Nucleophilic Substitution

The ethoxy group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) at position 6. For instance, 6-chloropyrimidine-4-carboxylate reacts with sodium ethoxide in dry tetrahydrofuran (THF) under nitrogen atmosphere.

Optimization Data

Substrate Base Solvent Time (h) Yield (%)
6-Chloropyrimidine-4-carboxylate NaOEt THF 4 85

Excess base (>2 eq.) improves conversion but risks ester hydrolysis, necessitating stoichiometric precision.

Mitsunobu Reaction

For hydroxylated precursors, the Mitsunobu reaction with triethyl orthoacetate and triphenylphosphine in dichloromethane efficiently installs ethoxy groups. This method avoids harsh conditions but requires chromatographic purification.

Carboxamide Formation

Coupling Reactions

The carboxylate intermediate is converted to the carboxamide via activation with coupling agents. A two-step process is typical:

  • Ester Hydrolysis : 6-Ethoxypyrimidine-4-carboxylate is hydrolyzed to the carboxylic acid using NaOH in aqueous methanol.
  • Amide Bond Formation : The acid reacts with 2-phenylethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Coupling Agent Comparison

Agent Solvent Temperature (°C) Yield (%) Purity (%)
EDC/HOBt DMF 25 78 95
CDI THF 40 65 88

EDC/HOBt offers superior yields and milder conditions, minimizing racemization.

One-Pot Approach

Recent advancements enable a one-pot hydrolysis-coupling sequence. The carboxylate is treated with excess 2-phenylethylamine and EDC in a mixed solvent system (DMF/H₂O), achieving 70% yield with reduced purification steps.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3) removes unreacted amines and coupling byproducts, yielding >99% purity.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves regioisomers, particularly when using chalcone-derived pyrimidines.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.28–7.35 (m, 5H, phenyl), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.65 (t, J = 6.5 Hz, 2H, NCH₂), 2.88 (t, J = 6.5 Hz, 2H, CH₂Ph).
  • IR (KBr): 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N pyrimidine).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing 5-cyano substitution during cyclocondensation.
  • Solution : Use of excess ammonium acetate (3 eq.) suppresses cyano group incorporation.

Ester Hydrolysis

  • Issue : Premature hydrolysis during ethoxylation.
  • Solution : Employ trimethylsilyl chloride (TMSCl) as a protecting group for carboxylates.

Chemical Reactions Analysis

Ethoxy Group Reactivity

The ethoxy substituent at position 6 undergoes nucleophilic substitution and hydrolysis:

  • Hydrolysis to Hydroxyl Group :
    Treatment with HCl/H₂O (1:1) at reflux yields 6-hydroxypyrimidine-4-carboxamide (85% conversion) .
    C15H19N3O2+H2OHClC13H15N3O3+EtOH\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3+\text{EtOH}

  • Alkoxy Exchange :
    Reacting with sodium methoxide in methanol replaces ethoxy with methoxy (72% yield) .

Carboxamide Modifications

The N-(2-phenylethyl)carboxamide group participates in:

  • Hydrolysis to Carboxylic Acid :
    Strong base (NaOH, 10% aq.) at 100°C cleaves the amide bond, producing pyrimidine-4-carboxylic acid .

  • N-Alkylation :
    Using alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ yields N-alkylated derivatives (68% yield) .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective substitutions:
Table 2: Electrophilic Substitution Reactions

PositionReagentProductYield (%)
C5HNO₃/H₂SO₄5-Nitro derivative55
C2Br₂/FeBr₃2-Bromo derivative63

The ethoxy group directs electrophiles to the C5 position due to its electron-donating nature .

Oxidation and Reduction

  • Oxidation of Ethoxy Group :
    KMnO₄ in acidic conditions oxidizes the ethoxy group to a ketone (limited yield due to ring instability) .

  • Reduction of Pyrimidine Ring :
    H₂/Pd-C reduces the pyrimidine to a tetrahydropyrimidine, altering planarity and bioactivity .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at halogenated positions:
Example :
C15H19N3O2 Br+PhB OH 2Pd PPh3 4C21H21N3O2\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_2\text{ Br}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{21}\text{H}_{21}\text{N}_3\text{O}_2
Yields range from 60-78% under microwave-assisted conditions .

Key Mechanistic Insights

  • The ethoxy group stabilizes intermediates during nucleophilic attacks via resonance effects.

  • Steric hindrance from the N-(2-phenylethyl) group limits reactivity at the carboxamide nitrogen .

  • Ultrasonic irradiation enhances reaction rates in cyclocondensation steps by improving mixing efficiency .

Scientific Research Applications

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide Pyrimidine 6-ethoxy, N-(2-phenylethyl)carboxamide ~287 (estimated) Amide, ethoxy, phenyl
2-(2-Phenylethyl)chromones (e.g., agarwood derivatives) Chromone Variable methoxy/hydroxy groups ≥250 Chromone, phenylethyl, ethers
N-(pyridinyl)thieno[2,3-d]pyrimidine-4-carboxamides Thieno-pyrimidine Thieno ring, pyridinyl substituents ~300–350 Amide, thieno, pyridine
2-Phenylethyl acetate Ester Acetyloxy-phenylethyl 164.20 Ester, phenyl
Key Observations:
  • Substituent Effects: The ethoxy group enhances lipophilicity compared to hydroxy/methoxy groups in chromones, possibly improving membrane permeability . The 2-phenylethyl amide group introduces steric bulk and aromaticity, contrasting with the thieno ring in antimicrobial analogues () or the ester group in volatile compounds ().

Physicochemical Properties

  • Volatility : Unlike 2-phenylethyl acetate (a volatile ester in wines, ), the target compound’s amide and pyrimidine groups reduce volatility, favoring stability in solid or liquid formulations.
Key Insights:
  • The target compound’s amide and pyrimidine groups are shared with antimicrobial thieno-pyrimidines, hinting at similar target engagement (e.g., enzyme inhibition) .
  • The phenylethyl moiety may enable interactions with aromatic receptor pockets, as seen in neurological targets for phenyl-containing drugs.

Q & A

Q. What are the established synthetic routes for 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example:

  • Ethoxy group introduction : Alkylation of the pyrimidine hydroxyl group using ethyl halides under basic conditions (e.g., NaH in DMF) .
  • Amide bond formation : Coupling the pyrimidine-4-carboxylic acid derivative with 2-phenylethylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like DCM or DMF .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity and purity .

Q. What analytical techniques are recommended to validate the purity and structure of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection to assess purity (>95% typically required for pharmacological studies) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), phenylethyl side chain, and pyrimidine protons .
    • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and ethoxy C-O vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion [M+H]⁺ .

Q. What are the common chemical reactions involving the pyrimidine core and amide group?

  • Pyrimidine reactivity :
    • Electrophilic substitution : Halogenation at the 5-position using NBS or Cl₂ .
    • Nucleophilic displacement : Ethoxy group replacement with amines or thiols under acidic/basic conditions .
  • Amide modifications :
    • Reduction : LiAlH₄ converts the carboxamide to a primary amine .
    • Hydrolysis : Strong acids/bases cleave the amide bond to yield carboxylic acid and amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates .
  • Catalysts : Use of triethylamine or DMAP to accelerate amide coupling .
  • Temperature control : Low temperatures (0–5°C) reduce side reactions during electrophilic substitutions .
  • Byproduct mitigation : Silica gel chromatography or recrystallization to isolate the target compound .

Q. How should researchers resolve contradictions in spectral data or biological activity reports?

  • Comparative studies : Replicate published protocols with rigorous controls (e.g., solvent purity, reaction time) .
  • Advanced NMR techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Dose-response assays : Validate biological activity (e.g., enzyme inhibition IC₅₀) using standardized cell lines or enzymatic kits .

Q. What strategies are used to identify biological targets or mechanisms of action?

  • Molecular docking : Computational modeling to predict binding affinity with kinases or GPCRs .
  • Proteomic profiling : SILAC or TMT labeling to identify protein interactors in treated cells .
  • Knockout models : CRISPR/Cas9 gene editing to confirm target relevance in disease pathways .

Q. How does pH or solvent stability impact formulation for in vivo studies?

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions for intravenous administration .
  • Metabolic stability : Liver microsome assays to assess CYP450-mediated degradation .

Q. What modifications to the ethoxy or phenylethyl groups could enhance pharmacological properties?

  • Ethoxy replacement : Substitute with trifluoromethoxy (-OCF₃) to improve metabolic stability .
  • Phenylethyl derivatization : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance target binding .
  • Bioisosteres : Replace the amide with a sulfonamide or urea to modulate solubility .

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